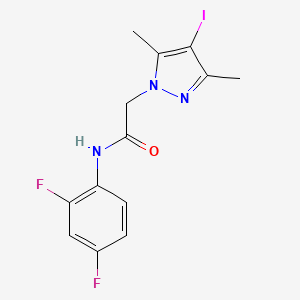![molecular formula C12H13N5OS B6075904 1-(1-Methylimidazol-2-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B6075904.png)
1-(1-Methylimidazol-2-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methylimidazol-2-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol is a complex organic compound that features both imidazole and thienopyrimidine moieties. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylimidazol-2-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: Starting from simple precursors like glyoxal and ammonia.
Construction of the thienopyrimidine core: This could involve cyclization reactions starting from thiophene derivatives and appropriate nitrogen sources.
Coupling of the two moieties: Using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Methylimidazol-2-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 1-(1-Methylimidazol-2-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol would depend on its specific biological target. Generally, compounds with imidazole and thienopyrimidine structures can interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Methylimidazol-2-yl)-2-(pyrimidin-4-ylamino)ethanol
- 1-(1-Methylimidazol-2-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol
Uniqueness
1-(1-Methylimidazol-2-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol is unique due to its specific arrangement of functional groups, which can confer distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
1-(1-methylimidazol-2-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5OS/c1-17-4-3-13-11(17)9(18)6-14-10-8-2-5-19-12(8)16-7-15-10/h2-5,7,9,18H,6H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLMMILLBQTJFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(CNC2=C3C=CSC3=NC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,3-dimethoxy-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6075823.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-3-phenoxypropanamide](/img/structure/B6075824.png)
![N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]pyridine-3-carboxamide](/img/structure/B6075831.png)
![METHYL 2-{2-[4-(AMINOSULFONYL)PHENETHYL]-1-HYDROXY-3-OXO-2,3-DIHYDRO-1H-ISOINDOL-1-YL}ACETATE](/img/structure/B6075844.png)
![2-chloro-5-[(4-fluorophenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide](/img/structure/B6075845.png)
![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-phenylpiperidine](/img/structure/B6075870.png)
![9-phenyl-7-(pyridin-3-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6075880.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-fluorophenyl)ethyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6075883.png)
![N-(4-methoxy-2-methylphenyl)-3-{1-[(phenylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B6075884.png)

![2-[methyl(methylsulfonyl)amino]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B6075915.png)
![(3-chlorophenyl)(1-{[5-(3-isoxazolyl)-2-thienyl]sulfonyl}-3-piperidinyl)methanone](/img/structure/B6075918.png)
![1-cyclopentyl-4-{3-[3-(diethylamino)-2-hydroxypropoxy]-4-methoxybenzyl}-2-piperazinone](/img/structure/B6075921.png)
![3-{1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6075925.png)
